Cytotoxic Potency vs. Diosgenin in Cancer Cell Lines
1-Dehydrodiosgenone demonstrates significantly greater cytotoxic potency than its parent compound diosgenin across three human cancer cell lines. At 48 h exposure, 1-dehydrodiosgenone inhibited Hala, A549, and Mad-MB468 cells with IC50 values of 6.59 μM, 5.43 μM, and 4.81 μM, respectively. In the same assay, diosgenin (3β-hydroxy-spirost-5-ene) required substantially higher concentrations to achieve comparable inhibition, with IC50 values of 28.76 μM (Hala), 18.75 μM (A549), and 20.67 μM (Mad-MB468) . This corresponds to a 3.4- to 4.4-fold potency advantage at the final time point.
Hal: 6.59 μM
A549: 5.43 μM
Mad-MB468: 4.81 μM
Hal: 28.76 μM
A549: 18.75 μM
Mad-MB468: 20.67 μM
| Evidence Dimension | Cytotoxic IC50 (μM) at 48 h exposure against human tumour cell lines |
|---|---|
| Target Compound Data | Hala: 6.59 ± 1.75; A549: 5.43 ± 0.77; Mad-MB468: 4.81 ± 1.26 |
| Comparator Or Baseline | Diosgenin: Hala: 28.76 ± 0.57; A549: 18.75 ± 2.13; Mad-MB468: 20.67 ± 0.73 |
| Quantified Difference | 3.4- to 4.4-fold lower IC50 values for 1-dehydrodiosgenone relative to diosgenin |
| Conditions | CCK-8 assay; dose-response up to 50 μM; incubation at 37 °C with 5% CO2; data from three independent experiments. |
Why This Matters
For procurement decisions, a 3.4- to 4.4-fold potency gain translates into a substantially lower compound requirement to achieve the same pharmacological effect, reducing per-assay cost and stock depletion when diosgenin serves as the intended reference molecule.
- [1] Ma, Y. et al. Potent Anti-Cancer Activity of 1-Dehydrodiosgenone from the Product of Microbial Transformation of Steroid Saponins. Int. J. Mol. Sci. 2024, 25, 13118. View Source
